An In-depth Technical Guide to 2-Ethylhexyl Benzoate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Ethylhexyl Benzoate: Chemical Properties, Structure, and Applications
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl benzoate (CAS No. 5444-75-7) is a benzoate ester of significant interest across various scientific and industrial domains, including cosmetics, polymer science, and increasingly, as a potential excipient in pharmaceutical formulations.[1] Its unique combination of properties, such as high solvency, low viscosity, and a favorable safety profile, makes it a versatile compound for a range of applications.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 2-Ethylhexyl benzoate, tailored for a scientific audience.
Chemical Structure and Identification
2-Ethylhexyl benzoate is the ester formed from the condensation of benzoic acid and 2-ethylhexanol.[3] Its structure consists of a planar benzene ring attached to a carbonyl group, which is in turn linked to a branched, eight-carbon alkyl chain via an oxygen atom. This combination of an aromatic core and a branched aliphatic chain imparts both lipophilic and moderate polar characteristics to the molecule.
Systematic (IUPAC) Name: 2-ethylhexyl benzoate[4]
Synonyms: Benzoic acid, 2-ethylhexyl ester; Finsolv EB[4]
Molecular Formula: C₁₅H₂₂O₂[5]
Molecular Weight: 234.34 g/mol [5]
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; O8 [label="O", pos="-2.8,2.4!"]; O9 [label="O", pos="-2.8,0!"]; C10 [label="C", pos="-4.2,0!"]; C11 [label="C", pos="-4.9,1.2!"]; C12 [label="C", pos="-6.3,1.2!"]; C13 [label="C", pos="-7.0,0!"]; C14 [label="C", pos="-8.4,0!"]; C15 [label="C", pos="-9.1,1.2!"]; C16 [label="C", pos="-4.2,-1.4!"]; C17 [label="C", pos="-5.6,-1.4!"];
// Hydrogen nodes H1 [label="H", pos="-0.5,-0.9!"]; H2 [label="H", pos="1.9,-0.9!"]; H3 [label="H", pos="3.1,1.2!"]; H4 [label="H", pos="1.9,3.3!"]; H5 [label="H", pos="-0.5,3.3!"]; H10_1 [label="H", pos="-4.5, -0.5!"]; H10_2 [label="H", pos="-4.5, 0.5!"]; H11 [label="H", pos="-4.4,2.1!"]; H12_1 [label="H", pos="-6.6, 0.7!"]; H12_2 [label="H", pos="-6.6, 1.7!"]; H13_1 [label="H", pos="-6.7, -0.9!"]; H13_2 [label="H", pos="-7.5, -0.5!"]; H14_1 [label="H", pos="-8.7, 0.5!"]; H14_2 [label="H", pos="-8.7, -0.5!"]; H15_1 [label="H", pos="-8.8, 2.1!"]; H15_2 [label="H", pos="-9.9, 1.2!"]; H15_3 [label="H", pos="-9.4, 0.7!"]; H16_1 [label="H", pos="-3.7, -2.3!"]; H16_2 [label="H", pos="-4.7, -1.9!"]; H17_1 [label="H", pos="-6.1, -2.3!"]; H17_2 [label="H", pos="-5.3, -0.9!"]; H17_3 [label="H", pos="-6.1, -0.9!"];
// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O8 [style=double]; C7 -- O9; O9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C11 -- C16; C16 -- C17;
// Hydrogen bonds C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C10 -- H10_1; C10 -- H10_2; C11 -- H11; C12 -- H12_1; C12 -- H12_2; C13 -- H13_1; C13 -- H13_2; C14 -- H14_1; C14 -- H14_2; C15 -- H15_1; C15 -- H15_2; C15 -- H15_3; C16 -- H16_1; C16 -- H16_2; C17 -- H17_1; C17 -- H17_2; C17 -- H17_3; } Caption: 2D Chemical Structure of 2-Ethylhexyl benzoate.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Ethylhexyl benzoate is presented in the table below. These properties are fundamental to its behavior in various matrices and its suitability for different applications.
| Property | Value | Reference(s) |
| Physical State | Colorless to pale yellow, clear oily liquid | [6] |
| Odor | Mild, ethereal | [4] |
| Boiling Point | 312-314 °C at 760 mmHg | [7] |
| 170 °C at 20 mmHg | [7] | |
| Density | 0.963 - 0.973 g/cm³ at 20 °C | [4][7] |
| Refractive Index | 1.487 - 1.497 at 20 °C | [4][7] |
| Flash Point | 131.67 °C (Closed Cup) | [7] |
| Water Solubility | Practically insoluble (0.4 mg/L at 20 °C) | [4][8] |
| Solubility in Organic Solvents | Soluble in ethanol and other common organic solvents | [4] |
| logP (Octanol-Water Partition Coefficient) | ~5.5 | [7] |
Synthesis of 2-Ethylhexyl Benzoate
The most common and industrially scalable method for the synthesis of 2-Ethylhexyl benzoate is the Fischer-Speier esterification of benzoic acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid.[9][10]
Experimental Protocol: Laboratory Scale Synthesis
The following protocol outlines a typical laboratory procedure for the synthesis of 2-Ethylhexyl benzoate via Fischer esterification.
Materials:
-
Benzoic acid
-
2-Ethylhexanol (at least a 1.5 molar equivalent to benzoic acid is recommended to drive the equilibrium)
-
Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)
-
Dichloromethane or diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid and 2-ethylhexanol.
-
Catalyst Addition: Slowly and with stirring, add the acid catalyst to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in a Dean-Stark trap.[10]
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with dichloromethane or diethyl ether.[11]
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), water, and brine.[9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-Ethylhexyl benzoate.
Causality of Experimental Choices: The use of excess alcohol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield. The acidic catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol. The washing steps are crucial for removing impurities and byproducts, ensuring a high purity of the final product.
Chemical Reactivity and Stability
2-Ethylhexyl benzoate is a stable compound under normal storage conditions.[12] Its primary mode of chemical reactivity involves the ester functional group.
-
Hydrolysis: Like all esters, 2-Ethylhexyl benzoate can undergo hydrolysis to yield benzoic acid and 2-ethylhexanol. This reaction is catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification and is an equilibrium process.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. The initial products are the benzoate salt and 2-ethylhexanol. Subsequent acidification is required to protonate the benzoate salt to form benzoic acid.
-
-
Incompatibilities: 2-Ethylhexyl benzoate is incompatible with strong oxidizing agents.[12]
Spectroscopic Characterization
The structural elucidation of 2-Ethylhexyl benzoate is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Ethylhexyl benzoate exhibits characteristic signals for both the aromatic and the 2-ethylhexyl moieties. The aromatic protons typically appear in the downfield region (δ 7.4-8.1 ppm), while the aliphatic protons of the 2-ethylhexyl group are found in the upfield region (δ 0.8-4.3 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides further structural confirmation, with the carbonyl carbon of the ester appearing at a characteristic downfield shift (around 166 ppm). The aromatic carbons resonate in the 128-133 ppm range, while the aliphatic carbons of the 2-ethylhexyl chain appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Ethylhexyl benzoate is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group, typically observed around 1720 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations and aromatic C-H and C=C stretching bands.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 2-Ethylhexyl benzoate typically shows a molecular ion peak (M⁺) at m/z 234. Common fragmentation patterns include the loss of the 2-ethylhexyl group to give the benzoyl cation at m/z 105 (often the base peak), and the loss of the alkoxy group with a hydrogen transfer to give a peak corresponding to benzoic acid at m/z 122.[4]
Analytical Methods for Determination
Several analytical techniques are employed for the quantification and quality control of 2-Ethylhexyl benzoate.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the determination of 2-Ethylhexyl benzoate. A C18 column with a mobile phase of acetonitrile and water is typically used.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the identification and quantification of 2-Ethylhexyl benzoate, providing both retention time and mass spectral data for unambiguous identification.[11]
Applications
The unique properties of 2-Ethylhexyl benzoate lend it to a variety of applications:
-
Cosmetics and Personal Care: It is widely used as an emollient, solvent, and skin-conditioning agent in sunscreens, lotions, and other cosmetic formulations. Its high solvency makes it particularly effective at dissolving UV filters.[3]
-
Flavor and Fragrance: It is used as a flavoring agent in the food industry and as a fragrance component in perfumes.[13]
-
Industrial Applications: It serves as a plasticizer for polymers such as PVC and as a solvent in coatings and inks.[2]
-
Pharmaceutical Research: Its potential as a penetration enhancer for transdermal drug delivery systems is an active area of research.[6]
Safety and Toxicology
2-Ethylhexyl benzoate is generally considered to have a low order of acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.
-
Acute Toxicity: The oral LD50 in rats is reported to be >2000 mg/kg.
-
Skin and Eye Irritation: It is not considered to be a significant skin or eye irritant at concentrations used in cosmetic products.
-
Handling: Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended.[12]
Conclusion
2-Ethylhexyl benzoate is a versatile and commercially important chemical with a well-characterized profile. Its synthesis is straightforward, and a variety of analytical methods are available for its characterization and quantification. The combination of its physical and chemical properties, along with its favorable safety profile, ensures its continued use in a wide range of applications, from consumer products to potentially advanced pharmaceutical delivery systems. This guide has provided a comprehensive technical overview to support researchers and scientists in their work with this compound.
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